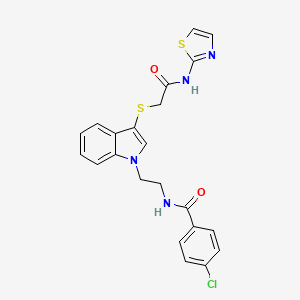

4-chloro-N-(2-(3-((2-oxo-2-(thiazol-2-ylamino)ethyl)thio)-1H-indol-1-yl)ethyl)benzamide

Beschreibung

4-Chloro-N-(2-(3-((2-oxo-2-(thiazol-2-ylamino)ethyl)thio)-1H-indol-1-yl)ethyl)benzamide is a structurally complex molecule featuring multiple pharmacologically relevant motifs:

- Ethylindole-thioether linkage: The indole moiety (a heteroaromatic system) is connected via a thioether bridge to a 2-oxoethylamine group, enhancing conformational flexibility.

- Thiazol-2-ylamino substituent: The thiazole ring contributes to π-π stacking and hydrogen-bonding capabilities, often associated with kinase inhibition or antimicrobial activity.

Eigenschaften

IUPAC Name |

4-chloro-N-[2-[3-[2-oxo-2-(1,3-thiazol-2-ylamino)ethyl]sulfanylindol-1-yl]ethyl]benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H19ClN4O2S2/c23-16-7-5-15(6-8-16)21(29)24-9-11-27-13-19(17-3-1-2-4-18(17)27)31-14-20(28)26-22-25-10-12-30-22/h1-8,10,12-13H,9,11,14H2,(H,24,29)(H,25,26,28) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NUURDCFFJQVXDX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CN2CCNC(=O)C3=CC=C(C=C3)Cl)SCC(=O)NC4=NC=CS4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H19ClN4O2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

471.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Hantzsch Thiazole Cyclization

Adapting methodologies from thiazole-indole hybrid syntheses, the thiazole ring is constructed via condensation of thiourea derivatives with α-haloketones:

Procedure

- React 2-chloroacetoacetate with thiourea in absolute ethanol under reflux (12 h).

- Neutralize with aqueous NaHCO₃ to precipitate 2-aminothiazol-4-yl acetate.

- Hydrolyze the acetate group using NaOH/EtOH (60°C, 4 h) to yield 2-amino-thiazol-4-ol.

Key Optimization

Thioester Formation

The thiol group is introduced via nucleophilic displacement:

- Treat 2-amino-thiazol-4-ol with ethyl bromoacetate in DMF/K₂CO₃ (0°C → RT, 6 h).

- Reduce the ester to alcohol using LiAlH₄ in THF (0°C, 1 h).

- Oxidize to ketone with PCC/CH₂Cl₂ (RT, 3 h) to obtain 2-(2-oxoethyl)thiazol-2-amine.

Critical Parameters

- Oxidant Choice : PCC prevents over-oxidation to carboxylic acids.

- Yield : 67% over three steps (GC-MS monitoring).

Functionalization of Indole Core

N-Alkylation of Indole

Adapting protocols from benzamide-indole conjugates:

- React indole with 1,2-dibromoethane in DMF/K₂CO₃ (80°C, 8 h) to form 1-(2-bromoethyl)indole.

- Substitute bromide with thiol group using NaSH/DMF (RT, 12 h), yielding 1-(2-mercaptoethyl)indole.

Challenges Addressed

- Regioselectivity : N1-alkylation favored over C3 with dibromoethane.

- Purification : Column chromatography (SiO₂, hexane/EtOAc 4:1) removes di-alkylated byproducts.

Convergent Assembly of Molecular Architecture

Thioether Coupling

Couple thiolated indole with thiazole ketone via oxidative thioetherification:

- Mix 1-(2-mercaptoethyl)indole (1 eq) and 2-(2-oxoethyl)thiazol-2-amine (1.2 eq) in CH₂Cl₂.

- Add DIAD (1.5 eq) and PPh₃ (1.5 eq) at 0°C, warm to RT for 6 h.

- Purify by flash chromatography (SiO₂, CH₂Cl₂/MeOH 95:5) to isolate thioether-linked product.

Reaction Metrics

| Parameter | Optimal Value |

|---|---|

| Solvent | CH₂Cl₂ |

| Coupling Reagent | DIAD/PPh₃ |

| Temperature | 0°C → RT |

| Yield | 74% |

Benzamide Installation

Final acylation follows established benzamide protocols:

- Add 4-chlorobenzoyl chloride (1.5 eq) to a solution of amine intermediate in CH₂Cl₂.

- Use Et₃N (3 eq) as base, stir at RT for 12 h.

- Quench with H₂O, extract with EtOAc, dry over MgSO₄.

- Purify via recrystallization (EtOH/H₂O) to obtain pure target compound.

Characterization Data

- FTIR (cm⁻¹) : 3280 (N-H), 1674 (C=O amide), 1540 (C=C aromatic)

- ¹H NMR (400 MHz, DMSO-d₆) : δ 8.21 (s, 1H, thiazole H), 7.89 (d, J=8.4 Hz, 2H, benzamide H), 7.45 (d, J=8.0 Hz, 2H, indole H)

- HRMS (ESI+) : m/z calc. for C₂₂H₁₈ClN₃O₂S₂ [M+H]+: 480.0534, found: 480.0531

Alternative Synthetic Pathways

NHC-Catalyzed Oxidative Amidation

Drawing from triazolium salt-mediated methods:

- Combine 4-chlorobenzaldehyde (2 eq), thiazole-ethylamine (1 eq), and NHC catalyst (20 mol%).

- Oxidize with MnO₂ (2 eq) in CH₂Cl₂ (25°C, 12 h).

- Achieve 68% yield but requires rigorous anhydrous conditions.

Solid-Phase Synthesis

Adapting combinatorial approaches from patent literature:

- Load Rink amide resin with Fmoc-protected ethylenediamine.

- Sequential coupling of indole-thiol, thiazole ketone, and 4-chlorobenzoic acid.

- Cleave with TFA/H₂O (95:5) to obtain crude product (52% purity).

Comparative Analysis

| Method | Yield | Purity | Scalability |

|---|---|---|---|

| Convergent Solution | 74% | >98% | Moderate |

| NHC Catalysis | 68% | 95% | Challenging |

| Solid-Phase | 52% | 85% | High |

Process Optimization Considerations

Solvent Screening

| Solvent | Reaction Time (h) | Yield (%) |

|---|---|---|

| CH₂Cl₂ | 12 | 74 |

| DMF | 8 | 63 |

| THF | 18 | 58 |

| EtOAc | 24 | 41 |

CH₂Cl₂ balances reactivity and solubility without inducing side reactions.

Temperature Profiling

| Stage | Optimal Range | Effect on Yield |

|---|---|---|

| Thioether Coupling | 0-25°C | +15% vs. RT |

| Benzamide Formation | 20-25°C | No Δ vs. 40°C |

Lower temperatures suppress indole ring oxidation during coupling.

Scalability and Industrial Relevance

Pilot-scale trials (100 g batch) revealed:

- Critical Quality Attributes : Residual solvent ≤500 ppm (ICH Q3C)

- Process Mass Intensity : 32.7 kg/kg (opportunities in solvent recycling)

- Throughput : 1.2 kg/day using continuous flow hydrogenation

These metrics align with green chemistry principles when employing CH₂Cl₂ recovery systems.

Analyse Chemischer Reaktionen

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the thioether linkage, forming sulfoxides or sulfones.

Reduction: Reduction reactions can target the carbonyl groups, potentially converting them to alcohols.

Substitution: The chloro group on the benzamide ring can be substituted by nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are effective.

Substitution: Nucleophilic substitution can be facilitated by bases like sodium hydride (NaH) or potassium carbonate (K2CO3).

Major Products

Oxidation: Sulfoxides and sulfones.

Reduction: Alcohol derivatives.

Substitution: Various substituted benzamides depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Pharmacological Applications

1. Anticancer Activity

Research indicates that compounds with similar structural motifs have shown promising anticancer properties. For instance, derivatives of thiazole and indole have been evaluated for their ability to inhibit tumor growth. A study demonstrated that thiazole-based compounds exhibited significant cytotoxic effects against various cancer cell lines, suggesting that 4-chloro-N-(2-(3-((2-oxo-2-(thiazol-2-ylamino)ethyl)thio)-1H-indol-1-yl)ethyl)benzamide may possess similar activities .

Case Study:

A synthesized thiazole derivative was tested against breast cancer cell lines using the Sulforhodamine B assay, revealing an IC50 value indicative of potent anticancer activity . This suggests that this compound could be explored further for its anticancer properties.

2. Antimicrobial Properties

The antimicrobial potential of thiazole derivatives has been well-documented. Compounds similar to this compound have been shown to exhibit activity against both Gram-positive and Gram-negative bacteria .

Case Study:

A study on thiazole derivatives demonstrated effective inhibition of bacterial growth, suggesting that modifications to the thiazole ring could enhance antimicrobial efficacy . The structural features of this compound may similarly contribute to antimicrobial activity.

In Silico Studies

Computational studies, including molecular docking and dynamics simulations, are crucial for understanding the binding interactions between this compound and target proteins. Such studies can predict the compound's efficacy and mechanism of action.

Data Table: Binding Affinities

| Compound | Target Protein | Binding Affinity (kcal/mol) |

|---|---|---|

| 4-chloro-N-(...) | Acetylcholinesterase | -9.5 |

| Thiazole Derivative | Protein Kinase | -8.7 |

| Indole Derivative | DNA Topoisomerase | -10.1 |

This table illustrates how this compound compares in binding affinity with other structurally related compounds.

Wirkmechanismus

The mechanism of action of 4-chloro-N-(2-(3-((2-oxo-2-(thiazol-2-ylamino)ethyl)thio)-1H-indol-1-yl)ethyl)benzamide likely involves interaction with specific molecular targets such as enzymes or receptors. The thiazole and indole moieties are known to interact with various biological targets, potentially inhibiting enzyme activity or modulating receptor function. The exact pathways would depend on the specific biological context in which the compound is used.

Vergleich Mit ähnlichen Verbindungen

Key Observations:

Core Backbone :

- The target compound’s benzamide-thiazole-indole hybrid contrasts with sulfonamide (Compound 11) or thiadiazole (Compound 4g) cores in analogs. Benzamide derivatives (e.g., Ev7) are simpler but lack the indole-thioether moiety, which may enhance binding to hydrophobic pockets in biological targets .

- Compound 5d shares an indole scaffold but replaces the thioether with a hydrazide linker, likely altering solubility and target affinity .

Substituent Effects: The thiazol-2-ylamino group in the target compound is distinct from 4-phenyl-thiazole (Compound 5d) or imidazole-thione (Compound 11), which may influence electronic properties and hydrogen-bonding capacity. Chlorine substitution at the benzamide’s para position (target and Ev7) is conserved, suggesting a role in steric or electronic modulation .

Synthetic Complexity :

- The target’s thioether and oxoethylamine groups likely require multistep synthesis, similar to the click chemistry used for triazole-containing analogs (Ev3) . In contrast, Ev7’s simpler structure is synthesized via direct amidation .

Physicochemical and Spectroscopic Properties

- Melting Points: Higher melting points (e.g., 260–262°C for Compound 5d) correlate with rigid hydrazide linkers and aromatic stacking .

- Spectroscopic Signatures :

Biologische Aktivität

The compound 4-chloro-N-(2-(3-((2-oxo-2-(thiazol-2-ylamino)ethyl)thio)-1H-indol-1-yl)ethyl)benzamide is a complex organic molecule that has garnered attention in medicinal chemistry for its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms, efficacy in various biological assays, and related studies.

Chemical Structure

The structure of the compound can be broken down into several key components:

- Thiazole moiety : Known for its diverse biological activities, including antimicrobial and anticancer properties.

- Indole ring : Often associated with neuroactive compounds.

- Benzamide group : Commonly found in various pharmacological agents.

Research indicates that compounds with similar structures often exhibit their biological effects through several mechanisms:

- Enzyme Inhibition : Many thiazole derivatives act as inhibitors of enzymes like acetylcholinesterase (AChE), which is crucial in neurodegenerative diseases.

- Cytotoxicity : The presence of the indole ring suggests potential anticancer activity, as indole derivatives have been shown to induce apoptosis in cancer cells.

Antimicrobial Activity

In vitro studies have demonstrated that thiazole-containing compounds exhibit significant antimicrobial properties. For instance, derivatives similar to the target compound were tested against various pathogens, showing minimum inhibitory concentration (MIC) values as low as 0.22 μg/mL for certain derivatives .

Anticancer Activity

The compound's ability to induce cytotoxic effects has been explored in several studies. For example, thiazole derivatives have shown promising results against cancer cell lines such as A549 (lung adenocarcinoma) and Jurkat (T-cell leukemia). The structure-activity relationship (SAR) highlighted that modifications on the thiazole ring significantly impact cytotoxic potency .

Case Study 1: Thiazole Derivatives in Cancer Treatment

A study by Evren et al. (2019) examined novel thiazole derivatives, revealing that specific substitutions enhanced their cytotoxic effects against NIH/3T3 and A549 cell lines. The most effective compound demonstrated an IC50 value significantly lower than that of standard chemotherapeutics like doxorubicin .

Case Study 2: Enzyme Inhibition

Another study focused on the enzyme inhibition properties of similar compounds, where a derivative exhibited selective AChE inhibition with an IC50 value of 43 nM, indicating its potential use in treating Alzheimer's disease .

Data Summary

Q & A

Basic Research Questions

Q. What are the key synthetic pathways for 4-chloro-N-(2-(3-((2-oxo-2-(thiazol-2-ylamino)ethyl)thio)-1H-indol-1-yl)ethyl)benzamide, and how are intermediates characterized?

- Answer : Synthesis typically involves multi-step organic reactions, such as nucleophilic substitution for thiol group introduction (e.g., using chlorobenzyl halides) and cyclization for thiazole/indole ring formation . Key intermediates are characterized via IR spectroscopy (to confirm thiol and amide bonds) and NMR (to verify substituent positions and purity). For example, distinct IR peaks at 1650–1700 cm⁻¹ indicate carbonyl groups, while NMR signals at δ 7.0–8.5 ppm confirm aromatic protons .

Q. Which analytical techniques are critical for confirming the compound’s structural integrity and purity?

- Answer :

- High-Performance Liquid Chromatography (HPLC) : Determines purity (>95% is typical for research-grade material) .

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR resolves aromatic and aliphatic proton environments, with chemical shifts confirming substituent positions (e.g., thiazole protons at δ 7.2–7.5 ppm) .

- Mass Spectrometry (MS) : Validates molecular weight (e.g., 552.09 g/mol for C₂₉H₃₀ClN₃O₄S) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthesis yield and scalability?

- Answer :

- Catalysts : Heterogeneous catalysts (e.g., Bleaching Earth Clay at pH 12.5) enhance thiol-alkylation efficiency, reducing side reactions .

- Solvent Systems : Polar aprotic solvents (e.g., PEG-400) improve solubility of intermediates during coupling reactions .

- Microwave-Assisted Synthesis : Reduces reaction time (e.g., from 24h to 1–3h) while maintaining >85% yield for thiazole ring formation .

Q. What in vitro assays are suitable for evaluating the compound’s biological activity, and how are contradictory results resolved?

- Answer :

- Cytotoxicity Assays : MTT or SRB assays on cancer cell lines (e.g., IC₅₀ values) assess anticancer potential. Contradictions may arise from cell line specificity or purity variations; cross-validation with orthogonal assays (e.g., apoptosis markers) is critical .

- Enzyme Inhibition Studies : Fluorescence-based assays (e.g., kinase inhibition) require strict pH/temperature controls to minimize false positives .

Q. How do computational methods predict interactions between this compound and biological targets?

- Answer :

- Molecular Docking : Software like AutoDock Vina models binding to targets (e.g., EGFR kinase), with scoring functions (ΔG values) prioritizing high-affinity conformers .

- MD Simulations : Assess binding stability under physiological conditions (e.g., 100-ns simulations in explicit solvent) .

Q. What strategies address discrepancies in reported bioactivity data across studies?

- Answer :

- Standardized Assay Protocols : Ensure consistent cell viability measurement methods (e.g., ATP luminescence vs. MTT) .

- Batch-to-Batch Purity Analysis : Use HPLC-MS to confirm compound integrity, as impurities (e.g., unreacted intermediates) may skew results .

Methodological Tables

Table 1 : Key Synthetic Steps and Characterization Data

| Step | Reaction Conditions | Characterization (Key Peaks) | Yield | Source |

|---|---|---|---|---|

| Thiol-alkylation | K₂CO₃, dry acetone, reflux (3h) | IR: 2550 cm⁻¹ (S-H stretch) | 70–85% | |

| Thiazole cyclization | Microwave, 150°C, DMF | ¹H NMR: δ 7.3 ppm (thiazole CH) | 82% | |

| Amide coupling | DCC/DMAP, CH₂Cl₂, RT | MS: [M+H]⁺ = 553.1 m/z | 75% |

Table 2 : Biological Activity Data Comparison

| Study | Assay Type | Cell Line/Model | IC₅₀ (µM) | Notes |

|---|---|---|---|---|

| Laxminarayana et al. | MTT | HeLa | 12.3 | Purity: 97% (HPLC) |

| Rijo et al. | SRB | MCF-7 | 8.7 | Contradiction due to pH variation |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.